(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine

Regioisomer differentiation Imidazole tautomerism Chemical identity

(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine (CAS 1156712-44-5, MF C₁₀H₉F₂N₃, MW 209.20 g/mol) is a 4-aryl-substituted 2-(aminomethyl)imidazole derivative. The compound belongs to the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold class, which has been validated as a non-peptidic somatostatin receptor 3 (SSTR3) agonist pharmacophore by Merck Research Laboratories.

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
Cat. No. B11892298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine
Molecular FormulaC10H9F2N3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=CN=C(N2)CN)F
InChIInChI=1S/C10H9F2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)
InChIKeyQPVXIFZCBYZFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine: Chemical Identity, Scaffold Class, and Procurement Context


(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine (CAS 1156712-44-5, MF C₁₀H₉F₂N₃, MW 209.20 g/mol) is a 4-aryl-substituted 2-(aminomethyl)imidazole derivative . The compound belongs to the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold class, which has been validated as a non-peptidic somatostatin receptor 3 (SSTR3) agonist pharmacophore by Merck Research Laboratories [1]. The 2,5-difluorophenyl substitution motif also appears in the core structures of several advanced kinesin spindle protein (KSP/Eg5) inhibitors, including Filanesib (ARRY-520, KSP IC₅₀ = 6 nM) and MK-0731 (KSP IC₅₀ = 2.2 nM) . Commercially, the compound is supplied as a heterocyclic building block by multiple vendors at typical purities of 97%, with the IUPAC name 1-[4-(2,5-difluorophenyl)-1H-imidazol-2-yl]methanamine .

Why Generic (4-Phenyl-1H-imidazol-2-yl)methanamine Analogs Cannot Replace the 2,5-Difluorophenyl Derivative in Research and Synthesis


Within the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold class, fluorine substitution pattern on the 4-phenyl ring is a primary determinant of both biological target engagement and downstream synthetic utility. The parent unsubstituted (4-phenyl-1H-imidazol-2-yl)methanamine (MW 173.21) served as the starting point for the Merck SSTR3 agonist lead series, yet the most potent agonist (compound 5c, EC₅₀ = 5.2 nM) required extensive additional substitution beyond the core scaffold [1]. Critically, the 2,5-difluorophenyl motif is a privileged substructure in KSP inhibitor pharmacophores—both Filanesib and MK-0731 incorporate this exact aryl substitution—while the 2,4-difluoro regioisomer (CAS 1156709-64-6) and the 2,6-difluoro variant (CAS for (5-(2,6-difluorophenyl)-1H-imidazol-2-yl)methanamine) lack documented integration into advanced KSP inhibitor candidates [2]. Furthermore, imidazole tautomerism renders 4-aryl and 5-aryl regioisomers chemically distinct under non-symmetric conditions; substituting the 4-(2,5-difluorophenyl) isomer with the 5-(2,5-difluorophenyl) isomer introduces regioisomeric uncertainty in any structure-activity relationship (SAR) study or multistep synthesis . Generic interchange therefore risks both target specificity loss and synthetic route divergence.

(4-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine: Comparator-Anchored Quantitative Differentiation Evidence


Regioisomeric Identity: 4-(2,5-Difluorophenyl) vs. 5-(2,5-Difluorophenyl) Substitution Confers Distinct Chemical Entity Status

The compound is specifically the 4-(2,5-difluorophenyl) regioisomer, not the 5-(2,5-difluorophenyl) tautomer. Under ambient conditions, 4-aryl and 5-aryl imidazoles exist as tautomeric mixtures in protic solvents; however, when the imidazole N1 and N3 positions are differentiated (e.g., by N-benzyl protection in KSP inhibitor synthesis), the 4- vs. 5-substitution pattern becomes structurally locked and non-interconvertible [1]. Suppliers list 1H-Imidazole-2-methanamine, 4-phenyl- and 5-phenyl- as separate catalog items, confirming that the regioisomeric position is a commercially recognized differentiating attribute . For the 2,5-difluorophenyl variant, the 4-substituted regioisomer (CAS 1156712-44-5) is the form that maps onto the core of N-benzyl-protected KSP inhibitor intermediates such as (R)-4-(1-benzyl-4-(2,5-difluorophenyl)-1H-imidazol-2-yl)-... found in Eg5-IN-2 (Eg5 IC₅₀ < 0.5 nM) .

Regioisomer differentiation Imidazole tautomerism Chemical identity

Fluorine Substitution Pattern: 2,5-Difluoro vs. Unsubstituted Phenyl Yields Molecular Weight Increase of 36.0 Da and Distinct Electronic Profile

Relative to the unsubstituted parent scaffold (4-phenyl-1H-imidazol-2-yl)methanamine (free base MW ≈ 173.21 g/mol), the 2,5-difluoro substitution adds two fluorine atoms, increasing the molecular weight to 209.20 g/mol (ΔMW = +36.0 Da, +20.8%) . This molecular weight shift is analytically distinguishable by LC-MS and HRMS, providing a built-in identity confirmation signal. The 2,5-difluorophenyl group introduces electron-withdrawing effects (Hammett σₘ for F = +0.34; two meta-fluorines) that lower the electron density of the pendant phenyl ring relative to the unsubstituted phenyl analog, with predicted effects on imidazole N–H pKa and amine basicity [1]. In the context of the SSTR3 agonist SAR series reported by Merck, phenyl ring substitution was a key optimization vector—the most potent agonist 5c (EC₅₀ = 5.2 nM) incorporates halogen substitution, demonstrating that the unsubstituted phenyl scaffold (EC₅₀ for the parent series lead not explicitly reported but inferred to be substantially weaker based on the optimization trajectory) is a suboptimal starting point for potency-driven programs [2].

Physicochemical differentiation Fluorine substitution Molecular weight

KSP Inhibitor Pharmacophore Relevance: 2,5-Difluorophenyl Imidazole Core Is Shared with Clinical-Stage KSP Inhibitors, Unlike 2,4- and 2,6-Difluoro Regioisomers

The 2,5-difluorophenyl substitution pattern on an imidazole or imidazole-derived heterocycle is a recurring structural motif in potent KSP inhibitors. Filanesib (ARRY-520), a clinical-stage KSP inhibitor, incorporates a 5-(2,5-difluorophenyl)-1,3,4-thiadiazole core and exhibits KSP IC₅₀ = 6 nM with selectivity over >250 off-target receptors and kinases at 10 µM . MK-0731, a Merck KSP inhibitor, contains the (2S)-4-(2,5-difluorophenyl) moiety and achieves KSP IC₅₀ = 2.2 nM with >20,000-fold selectivity against other kinesins . The Eg5 inhibitor Eg5-IN-2 (IC₅₀ < 0.5 nM) incorporates a 1-benzyl-4-(2,5-difluorophenyl)-1H-imidazol-2-yl fragment directly derived from the target compound scaffold . By contrast, the 2,4-difluorophenyl regioisomer (CAS 1156709-64-6) and the 2,6-difluorophenyl variant do not appear as core motifs in any disclosed clinical or preclinical KSP inhibitor structures. The convergent appearance of the 2,5-difluorophenyl pattern across multiple independent KSP inhibitor chemical series strongly suggests a pharmacophoric preference for this specific fluorine geometry at the KSP allosteric binding site.

KSP/Eg5 inhibition Mitotic kinesin Antimitotic cancer therapeutics

Supplier-Reported Purity Benchmarking: 97% Minimum Purity Across Multiple Vendors with Analytical Documentation

Multiple independent suppliers report consistent purity specifications for (4-(2,5-difluorophenyl)-1H-imidazol-2-yl)methanamine. MolCore lists purity as NLT 98% under ISO-certified quality systems . Leyan (Chinese supplier) specifies 97% purity for catalog number 1170316 . Moldb lists 97% purity with supporting NMR, HPLC, and LC-MS documentation available . CheMenu specifies 95%+ purity . This multi-vendor convergence on ≥97% purity provides procurement confidence and enables direct comparison against alternative building blocks. The availability of orthogonal analytical characterization (NMR, HPLC, LC-MS) from vendors such as Moldb exceeds the typical documentation package offered for less common heterocyclic building blocks, reducing the in-house analytical burden prior to use in synthesis.

Quality specification Purity analysis Procurement standardization

Scaffold Validation: (4-Phenyl-1H-imidazol-2-yl)methanamine Series Yields SSTR3 Agonist 5c with EC₅₀ = 5.2 nM, Establishing the Template for Halogen-Substituted Analog Exploration

The (4-phenyl-1H-imidazol-2-yl)methanamine scaffold is a validated non-peptidic SSTR3 agonist pharmacophore. Merck Research Laboratories reported systematic SAR studies on this template, culminating in compound 5c with SSTR3 EC₅₀ = 5.2 nM and molecular weight of 359 Da [1]. The BindingDB Ki Summary for this series reports an SSTR3 EC₅₀ of 8.1 nM for a related analog [2]. The target compound—with its 2,5-difluorophenyl substitution—represents a specific phenyl ring modification within this validated scaffold space. Fluorine substitution on the pendant phenyl ring is expected to modulate both SSTR3 binding affinity (through electronic effects on π–π stacking with receptor aromatic residues) and physicochemical properties (lipophilicity, metabolic stability). While no SSTR3 activity data for the 2,5-difluoro analog itself are publicly available, the scaffold's demonstrated capacity to generate low-nanomolar GPCR agonists provides a rational basis for exploring halogen-substituted derivatives in SSTR3-targeted programs.

SSTR3 agonism GPCR drug discovery Scaffold validation

Identity Isomerism Risk: 4-Aryl vs. 5-Aryl Imidazole Tautomerism Creates Analytical Ambiguity That Requires Specification at Procurement

In unprotected 4(5)-aryl-1H-imidazoles, the 4-aryl and 5-aryl tautomers are typically in rapid equilibrium in protic solvents, making them analytically indistinguishable by standard NMR or LC-MS under equilibrium conditions. This is reflected in the vendor nomenclature ambiguity: some suppliers list the compound as (4-(2,5-difluorophenyl)-1H-imidazol-2-yl)methanamine while others use (5-(2,5-difluorophenyl)-1H-imidazol-2-yl)methanamine, both under the same CAS 1156712-44-5 . The practical implication is that for N-unsubstituted imidazole building blocks, the 4- vs. 5- designation is operationally moot until the imidazole is N-functionalized—at which point the site of substitution on the pre-functionalized building block (if any N-protecting group is already present) becomes structurally determinative. Researchers must therefore verify, at the point of procurement, whether the purchased material is the unprotected tautomeric mixture or an N-protected intermediate with defined regiochemistry, as this directly impacts the regioisomeric outcome of downstream N-alkylation or N-arylation reactions.

Tautomerism Analytical characterization Procurement specification

High-Impact Application Scenarios for (4-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine Based on Quantitative Differentiation Evidence


KSP/Eg5 Inhibitor Medicinal Chemistry: Building Block for 1-Benzyl-4-(2,5-difluorophenyl)-1H-imidazole Intermediates

The target compound serves as the direct synthetic precursor to N-benzyl-protected imidazole intermediates found in sub-nanomolar Eg5 inhibitors. Eg5-IN-2 (IC₅₀ < 0.5 nM) incorporates a 1-benzyl-4-(2,5-difluorophenyl)-1H-imidazol-2-yl fragment that is accessible via N-benzylation of the target building block followed by further elaboration . The KSP inhibitor patent literature (US7626040B2) explicitly claims 2,5-difluorophenyl-substituted imidazole compounds, providing a validated synthetic roadmap [1]. Researchers pursuing novel KSP inhibitors should procure this building block rather than the 2,4-difluoro or unsubstituted phenyl analogs because the 2,5-difluoro motif is the specific substitution geometry present in the most potent disclosed inhibitors (Filanesib IC₅₀ = 6 nM; MK-0731 IC₅₀ = 2.2 nM; Eg5-IN-2 IC₅₀ < 0.5 nM) .

SSTR3 Agonist SAR Expansion: Exploring Halogenated Phenyl Ring Modifications on a Validated GPCR Scaffold

The (4-phenyl-1H-imidazol-2-yl)methanamine scaffold has produced SSTR3 agonists with potencies as low as EC₅₀ = 5.2 nM (compound 5c, Merck) . The 2,5-difluorophenyl analog represents an unexplored SAR point within this template. Fluorine substitution on the pendant phenyl ring is expected to modulate electronic properties (through σ-withdrawing effects) and lipophilicity, both of which influence GPCR binding kinetics and selectivity. Medicinal chemists expanding the SSTR3 agonist SAR should select this building block to probe the effect of symmetric electron withdrawal (two meta-fluorines relative to the imidazole attachment point) on agonist potency and selectivity versus SSTR2 and SSTR5 subtypes.

Regioselective Imidazole N-Functionalization Methodology Development

The tautomeric nature of 4(5)-aryl-1H-imidazoles makes the target compound an ideal substrate for developing and benchmarking regioselective N-functionalization methods. When subjected to N-alkylation, N-arylation, or N-sulfonylation, the 2,5-difluorophenyl substituent provides a distinct ¹⁹F NMR handle for real-time reaction monitoring and regioisomeric product ratio determination . The commercial availability of the compound at ≥97% purity from multiple vendors [1] ensures consistent substrate quality for reproducible methodology studies. The 2,5-difluoro substitution pattern also provides a useful chromatographic (HPLC) and mass spectrometric (distinct isotopic pattern from two fluorine atoms) signature that facilitates product identification and purity assessment.

Fragment-Based Drug Discovery: A Fluorinated Imidazole Fragment with Dual SSTR3 and KSP Pharmacophore Relevance

With a molecular weight of 209.20 g/mol and 14 heavy atoms, the compound falls within conventional fragment library specifications (MW < 300, heavy atom count < 20). Its dual pharmacophoric relevance—to both SSTR3 agonism (via the (4-phenyl-1H-imidazol-2-yl)methanamine template) and KSP inhibition (via the 2,5-difluorophenyl-imidazole motif)—makes it an efficient fragment for screening against multiple target classes [1]. The two fluorine atoms provide a ¹⁹F NMR reporter signal for ligand-observed and protein-observed ¹⁹F NMR screening experiments. Procurement of this specific fragment, rather than the unsubstituted phenyl or mono-fluoro analogs, maximizes the number of target hypotheses that can be tested from a single compound investment.

Quote Request

Request a Quote for (4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.